molecular formula C14H14ClNO2S B2883591 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide CAS No. 1421441-78-2

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2883591
CAS No.: 1421441-78-2
M. Wt: 295.78
InChI Key: RBFIDAPRZXPEGW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a thiophene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.

    Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-hydroxypropyl)benzamide: Lacks the thiophene ring, which may result in different biological activities.

    N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide: Lacks the chloro group, potentially affecting its reactivity and binding properties.

Uniqueness

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is unique due to the presence of both the chloro group and the thiophene ring, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFIDAPRZXPEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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